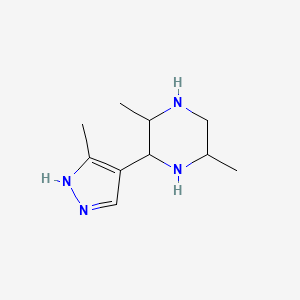
2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one is a chemical compound with the molecular formula C12H21Cl2N3O3 This compound is known for its unique structure, which includes a morpholine ring and a piperazine ring, both of which are functionalized with chloro and oxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one typically involves the reaction of morpholine with chloroacetyl chloride to form 4-(chloroacetyl)morpholine. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The oxo group can be reduced to a hydroxyl group, or the compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloro group is replaced by various nucleophiles.
Oxidation and Reduction Reactions: Products include alcohols and other oxidized derivatives.
科学的研究の応用
2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(4-morpholinyl)ethanone
- 2-Chloro-1-morpholinoethanone
- 2-Morpholino-2-oxoethyl chloride
Uniqueness
2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one is unique due to the presence of both morpholine and piperazine rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity compared to its similar compounds.
特性
CAS番号 |
900641-12-5 |
|---|---|
分子式 |
C12H20ClN3O3 |
分子量 |
289.76 g/mol |
IUPAC名 |
2-[4-(2-chloroacetyl)piperazin-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H20ClN3O3/c13-9-11(17)15-3-1-14(2-4-15)10-12(18)16-5-7-19-8-6-16/h1-10H2 |
InChIキー |
YGHXRSQVSHCCID-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC(=O)N2CCOCC2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)











